molecular formula C19H34Sn B3041546 4-(Tributylstannyl)toluene CAS No. 31614-66-1

4-(Tributylstannyl)toluene

Cat. No. B3041546
CAS RN: 31614-66-1
M. Wt: 381.2 g/mol
InChI Key: GKXMWFAVHWCSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tributylstannyl)toluene, also known as 4-(tributylstannyl)toluene, is an organic tin compound . It is a substance used in laboratory chemicals and for the manufacture of other substances .


Molecular Structure Analysis

The molecular formula of 4-(Tributylstannyl)toluene is C19H34Sn, and it has a molar mass of 381.18 . Further structural analysis would require more specific data or experimental results.

Scientific Research Applications

  • Chemical Spectroscopy and Compound Analysis :

    • Blunden, Smith, Beynon, and Gillies (1981) studied the application of 4-(Tributylstannyl)toluene in chemical spectroscopy, particularly in Fourier-transform N.M.R. studies of di- and tri-butylstannyl ethers of carbohydrates. They reported the Sn-N.m.r. spectra for toluene solutions of various sugars, demonstrating the use of 4-(Tributylstannyl)toluene in detailed chemical analysis and compound characterization (Blunden et al., 1981).
  • Catalysis in Organic Synthesis :

    • Nakano, Senda, and Miyamoto (2000) explored an alternative synthesis method involving 4-(Tributylstannyl)toluene. They found that a specific combination of catalysts effectively catalyzed the addition of tributyl(triethylgermyl)stannane to arylacetylenes, leading to the production of certain ethenes. This demonstrates the role of 4-(Tributylstannyl)toluene in facilitating important organic reactions (Nakano, Senda, & Miyamoto, 2000).
  • Materials Chemistry :

    • Cariati, Bu, and Ford (2000) reported the use of 4-(Tributylstannyl)toluene in materials chemistry. They examined the isomerization between luminescent solids involving copper(I) iodide materials, where exposure to toluene led to significant changes in emission properties. This research provides insight into the application of 4-(Tributylstannyl)toluene in developing materials with specific luminescent properties (Cariati, Bu, & Ford, 2000).
  • Synthetic Applications in Chemistry :

    • Thibonnet, Abarbri, Parrain, and Duchěne (1996) utilized 4-(Tributylstannyl)toluene in the synthesis of aryl iodolactones, demonstrating its utility in the transfer of a but-3-enoic acid synthon. This highlights the role of 4-(Tributylstannyl)toluene in the synthesis of complex organic molecules (Thibonnet et al., 1996).
  • Environmental Chemistry :

    • Mu and Scow (1994) explored the effect of toluene on the biodegradation of trichloroethylene. While this study focuses more on toluene, it indirectly points to the potential environmental interactions and applications of related compounds like 4-(Tributylstannyl)toluene in soil microbial communities and biodegradation processes (Mu & Scow, 1994).

Safety and Hazards

4-(Tributylstannyl)toluene is harmful in contact with skin and toxic if swallowed . It can cause serious damage to health by prolonged exposure through inhalation and if swallowed . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

tributyl-(4-methylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXMWFAVHWCSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tributylstannyl)toluene
Reactant of Route 2
Reactant of Route 2
4-(Tributylstannyl)toluene
Reactant of Route 3
Reactant of Route 3
4-(Tributylstannyl)toluene
Reactant of Route 4
Reactant of Route 4
4-(Tributylstannyl)toluene
Reactant of Route 5
Reactant of Route 5
4-(Tributylstannyl)toluene
Reactant of Route 6
Reactant of Route 6
4-(Tributylstannyl)toluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.